

## In-vitro inhibitory concentration (IC50) of Venadaparib for PARP family enzymes

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# Venadaparib: In-Vitro Inhibitory Profile Against PARP Family Enzymes

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the in-vitro inhibitory activity of **Venadaparib** (also known as IDX-1197) against various poly (ADP-ribose) polymerase (PARP) family enzymes. The data presented is crucial for understanding the selectivity and potency of this novel PARP inhibitor, which is under investigation for cancer therapy.

## Data Presentation: In-Vitro Inhibitory Concentration (IC50)

The following table summarizes the half-maximal inhibitory concentration (IC50) values of **Venadaparib** against a panel of human recombinant PARP enzymes. The data highlights the potent and selective nature of **Venadaparib**, primarily targeting PARP-1 and PARP-2.

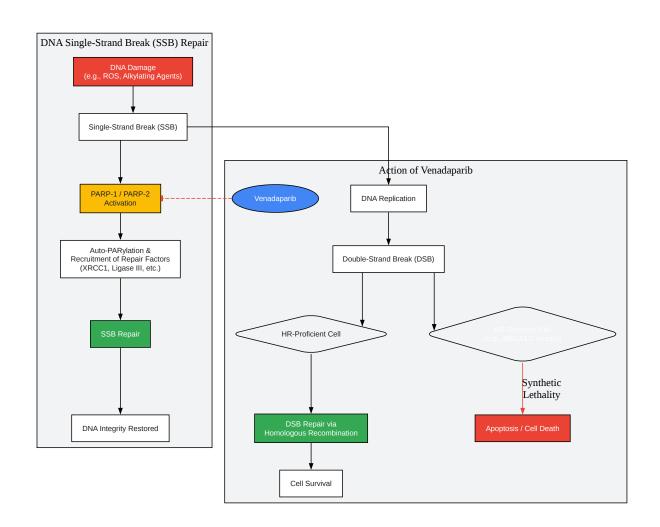


Enzyme Target	IC50 (nM)	Notes
PARP-1	1.4[1][2][3][4]	High Potency
PARP-2	1.0[1][2][3][4]	High Potency
PARP-3	780[5]	Moderate Potency
TNKS-1 (PARP-5a)	>10,000[5]	No significant inhibition
TNKS-2 (PARP-5b)	3,200[5]	62% inhibition at 10,000 nM
PARP-6	>10,000[5]	No significant inhibition
PARP-7	>10,000[5]	No significant inhibition
PARP-8	>10,000[5]	No significant inhibition
PARP-10	>10,000[5]	No significant inhibition
PARP-11	>10,000[5]	No significant inhibition
PARP-12	>10,000[5]	No significant inhibition
PARP-14	>10,000[5]	No significant inhibition
PARP-15	>10,000[5]	No significant inhibition

# Core Mechanism of Action: PARP Inhibition and Synthetic Lethality

**Venadaparib**'s primary mechanism of action involves the inhibition of PARP-1 and PARP-2, enzymes critical for the repair of DNA single-strand breaks (SSBs) through the base excision repair pathway.[5][6] By inhibiting PARP, **Venadaparib** prevents the recruitment of repair machinery to the site of DNA damage. These unrepaired SSBs can then degenerate into more cytotoxic DNA double-strand breaks (DSBs) during DNA replication.[3][7] In cancer cells with pre-existing defects in homologous recombination (HR), a key DSB repair pathway (e.g., those with BRCA1/2 mutations), the accumulation of DSBs leads to genomic instability and ultimately, cell death. This concept is known as synthetic lethality.[5][7]





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Venadaparib's Mechanism of Action in DNA Repair Pathways.



### **Experimental Protocols**

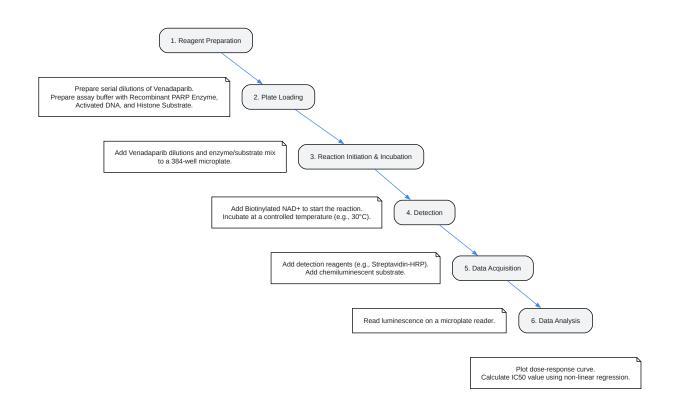
The in-vitro enzymatic activity of **Venadaparib** against the PARP family was determined using established biochemical assays.

Enzymatic Assay Against Recombinant PARP Enzymes

The inhibitory effects of **Venadaparib** on recombinant human PARP enzymes (PARP-1, -2, -3, TNKS-1, -2, and PARP-6, -7, -8, -10, -11, -12, -14, -15) were quantified through in-vitro enzymatic assays, as performed by BPS Bioscience.[5]

- Compound Preparation: Venadaparib was serially diluted to achieve a range of concentrations, typically from 0.000005 to 10 μmol/L, to determine the dose-response relationship.[5]
- Assay Reaction: The assay generally involves the incubation of the specific recombinant PARP enzyme with its necessary substrates, including NAD+ and activated DNA (for DNA-dependent PARPs). Histone proteins are often used as the protein substrate for PARylation.
- Detection: The activity of the enzyme is measured by quantifying the amount of poly(ADP-ribose) (PAR) produced. This is commonly achieved through methods such as:
  - Chemiluminescence: In an ELISA-based format, histone proteins are coated on a plate.
     Biotin-labeled NAD+ is used as a substrate. The resulting biotinylated PAR chains are detected using streptavidin-HRP, which generates a chemiluminescent signal.[8][9]
  - Fluorescence: A fluorescent NAD+ analog can be used, or the assay can measure the consumption of NAD+, which is converted into a highly fluorescent compound.[10]
- Data Acquisition: Luminescent or fluorescent outputs were measured using a microplate reader (e.g., Synergy 2, BioTek Instruments).[5]
- IC50 Determination: The concentration of Venadaparib that causes 50% inhibition of the
  enzyme's activity (IC50) was calculated by fitting the dose-response data to a four-parameter
  logistic curve using software such as Prism 9 (GraphPad Software).[5]





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Workflow for an In-Vitro PARP Chemiluminescent Assay.

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